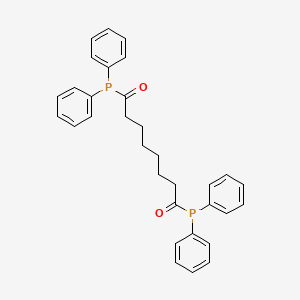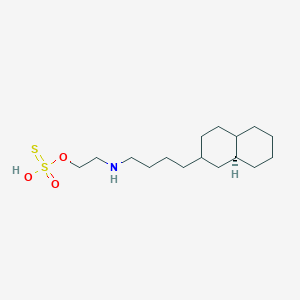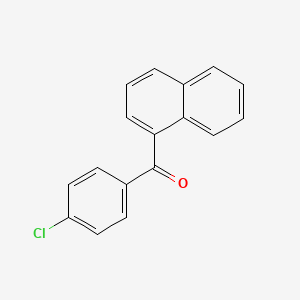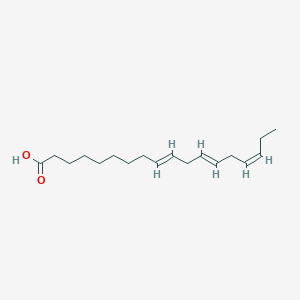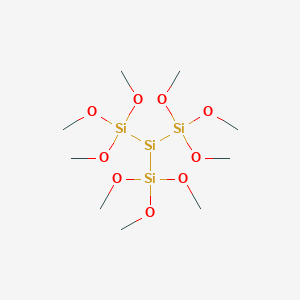
Tris(trimethoxysilyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(trimethoxysilyl)silane: is an organosilicon compound with the chemical formula C9H24O3Si4 . It is a colorless liquid that is widely used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of advanced materials and coatings.
准备方法
Synthetic Routes and Reaction Conditions: Tris(trimethoxysilyl)silane can be synthesized through several methods. One common method involves the reaction of trimethoxysilane with silicon tetrachloride in the presence of a catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the continuous feeding of reactants and the removal of by-products to maintain high efficiency and yield. The final product is then purified through distillation or other separation techniques to achieve the desired purity.
化学反应分析
Types of Reactions: Tris(trimethoxysilyl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and methanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution: this compound can participate in substitution reactions with other organosilicon compounds, leading to the formation of new silicon-containing products.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Catalysts such as or are commonly used.
Substitution: Various organosilicon reagents under controlled temperature and pressure conditions.
Major Products:
Silanols: Formed during hydrolysis.
Polysiloxanes: Result from condensation reactions.
Organosilicon Compounds: Produced through substitution reactions.
科学研究应用
Chemistry: Tris(trimethoxysilyl)silane is used as a precursor in the synthesis of advanced materials, including silica-based nanocomposites and functionalized surfaces . It is also employed in the development of silicon-based polymers and resins .
Biology: In biological research, this compound is utilized for the surface modification of biomaterials to enhance their biocompatibility and functionality. It is also used in the preparation of silica-based drug delivery systems .
Medicine: The compound is explored for its potential in medical applications, such as the development of antimicrobial coatings and biosensors . Its ability to form stable bonds with biological molecules makes it a valuable tool in medical diagnostics and therapeutics.
Industry: this compound is widely used in the production of adhesives , sealants , and coatings . It is also employed in the manufacturing of electronics and optical devices due to its excellent insulating properties.
作用机制
The mechanism of action of tris(trimethoxysilyl)silane involves the formation of strong covalent bonds with both organic and inorganic substrates. The compound’s methoxy groups undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This process results in the formation of a stable, cross-linked network that imparts enhanced mechanical and chemical properties to the material.
相似化合物的比较
Tris(trimethylsilyl)silane: Another organosilicon compound with similar applications but different reactivity due to the presence of trimethylsilyl groups.
Trimethoxysilane: A simpler compound with fewer silicon atoms, used in similar applications but with different properties.
Tetramethoxysilane: A related compound with four methoxy groups, used in the synthesis of silica-based materials.
Uniqueness: Tris(trimethoxysilyl)silane is unique due to its ability to form multiple siloxane bonds, leading to highly cross-linked and stable materials. Its versatility in various chemical reactions and compatibility with a wide range of substrates make it a valuable compound in both research and industrial applications.
属性
分子式 |
C9H27O9Si4 |
|---|---|
分子量 |
391.65 g/mol |
InChI |
InChI=1S/C9H27O9Si4/c1-10-20(11-2,12-3)19(21(13-4,14-5)15-6)22(16-7,17-8)18-9/h1-9H3 |
InChI 键 |
OKGGKZIYPKYRAG-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](OC)(OC)[Si]([Si](OC)(OC)OC)[Si](OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium](/img/structure/B14152102.png)

![N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide](/img/structure/B14152110.png)
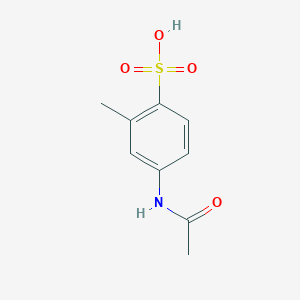
![4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester](/img/structure/B14152136.png)
![4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide](/img/structure/B14152142.png)



